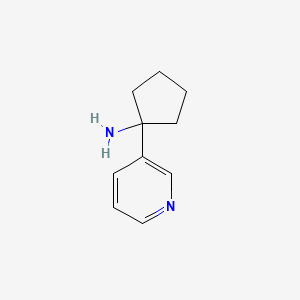![molecular formula C17H16N2O B2849000 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol CAS No. 956782-47-1](/img/structure/B2849000.png)
2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, also known as biphenyl pyrazole ethanol (BPE), is an organic compound with a range of industrial and scientific applications. BPE is a versatile compound with a wide range of uses, from organic synthesis to drug research and development. BPE is a colorless liquid with a faint odor and a melting point of -14°C. It is soluble in both water and organic solvents, making it a useful compound for a variety of laboratory and industrial applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis
The biphenyl moiety of this compound is significant in medicinal chemistry, as it is a structural feature in many drugs due to its pharmacological activities. The compound’s biphenyl structure is utilized in the synthesis of drugs with various therapeutic effects, such as anti-inflammatory, antimicrobial, and antitumor properties . Its role in the development of topical retinoids like adapalene, used for treating acne vulgaris, highlights its importance in synthesizing active pharmaceutical ingredients (APIs).
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, the biphenyl derivatives are used for creating fluorescent layers in OLEDs. The compound’s ability to undergo electrophilic substitution reactions makes it a valuable intermediate for synthesizing materials that emit light when an electric current is applied .
Covalent Organic Frameworks (COFs)
This compound can contribute to the synthesis of COFs, which are crystalline porous organic polymers. COFs have a wide range of applications, including gas storage, separation, sensing, catalysis, and drug delivery. The inherent porosity and framework structures of COFs make them suitable for these applications .
Antibacterial Agents
The biphenyl derivatives have shown significant antibacterial activity. For instance, certain biphenyl compounds have demonstrated inhibitory activities against Gram-negative bacteria like carbapenem-resistant Acinetobacter baumannii, which is comparable to antibiotics like ciprofloxacin .
Agrochemicals
Pyrazole derivatives, including those with a biphenyl moiety, have been found to possess agrochemical properties. They are used in the synthesis of compounds that exhibit potency against plant pathogens, contributing to the protection of crops from diseases .
Cancer Research: Tyrosine Kinase Inhibitors
In cancer research, the inhibition of receptor tyrosine kinases (TK) is a potential treatment strategy. Compounds with the biphenyl structure have been explored for their ability to inhibit these receptors, which are overactive in many cancer types .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolines and their analogs, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses .
Mode of Action
Drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes . This binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .
Biochemical Pathways
It’s worth noting that similar compounds have been found to disrupt bacterial cell membranes , indicating a potential antimicrobial activity.
Pharmacokinetics
In general, the pharmacokinetics of a drug determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Propiedades
IUPAC Name |
2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFOQRDVIGBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

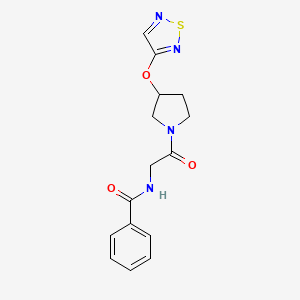
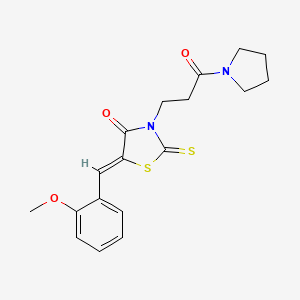
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)
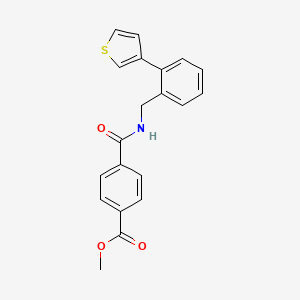
![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)


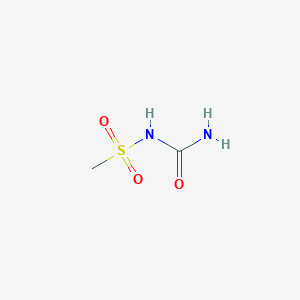
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)
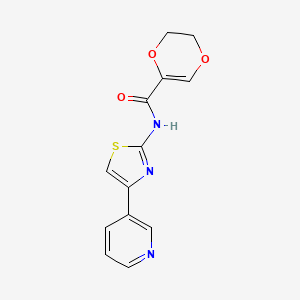
![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)

